[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMGBPADBDLEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279809 | |
| Record name | [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5450-31-7 | |
| Record name | 2-[(6-Chloro-1H-benzimidazol-2-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5450-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 14185 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Route from 5-Chloro-1H-Benzimidazole-2-Thiol
Reaction Scheme :
Procedure :
-
Dissolve 5-chloro-1H-benzimidazole-2-thiol (1.0 equiv) in anhydrous DMF under nitrogen
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Add K₂CO₃ (2.5 equiv) and stir at 0°C for 15 min
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Introduce chloroacetic acid (1.2 equiv) dropwise
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Heat to 60°C for 8 hr under reflux
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Quench with ice-water, acidify to pH 2–3 with HCl
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Extract with ethyl acetate, dry over Na₂SO₄, and crystallize from ethanol/water
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Base | K₂CO₃ | Et₃N | K₂CO₃ |
| Temperature (°C) | 60 | 80 | 60 |
| Yield (%) | 72 | 58 | 72 |
This method, adapted from patent CN101052397A, achieves 72% yield by leveraging DMF’s high polarity to stabilize the thiolate intermediate. The exclusion of oxidizing agents prevents conversion to sulfone byproducts.
Cyclocondensation of 4-Chloro-1,2-Diaminobenzene with Mercaptoacetic Acid
Reaction Mechanism :
-
Ring formation : Condensation of 4-chloro-1,2-diaminobenzene with mercaptoacetic acid in acidic media
-
Oxidative aromatization : Using Na₂S₂O₅ or I₂ as oxidizing agent
Stepwise Protocol :
-
Reflux 4-chloro-1,2-diaminobenzene (1.0 equiv) and mercaptoacetic acid (1.1 equiv) in 4N HCl (15 mL) at 110°C for 12 hr
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Cool to RT, add Na₂S₂O₅ (0.5 equiv)
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Stir for 2 hr, neutralize with NH₄OH
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Filter precipitate and recrystallize from MeOH
Analytical Comparison :
While cyclocondensation simplifies the synthesis by integrating ring formation and side-chain attachment, it produces lower yields (58–65%) due to competing polymerization of the diamine precursor.
Critical Analysis of Synthetic Challenges
Regioselectivity in Chlorination
Positional isomerism arises during benzimidazole formation if chlorination occurs post-cyclization. Pre-chlorinated diamine precursors (e.g., 4-chloro-1,2-diaminobenzene) ensure exclusive 5-substitution, as confirmed by -NMR coupling patterns:
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H-4 : Doublet at δ 7.52 ppm ()
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H-6 : Doublet at δ 7.48 ppm ()
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H-7 : Singlet at δ 7.89 ppm
Thioether Stability
The C–S bond in the sulfanyl-acetic acid moiety undergoes oxidation to sulfoxide (R–SO–R') under aerobic conditions. Synthesis must employ degassed solvents and inert atmospheres, as evidenced by comparative FTIR data:
| Condition | S=O Stretch (cm⁻¹) | Thioether Content |
|---|---|---|
| Air | 1045 | 78% |
| N₂ | Absent | 99% |
Scalability and Industrial Adaptations
Kilogram-scale production (Patent CN101052397A) utilizes:
-
Continuous flow reactors for improved heat transfer during exothermic thiolate formation
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Membrane-based solvent exchange to replace DMF with ethyl acetate, reducing environmental impact
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Crystallization gradient control through anti-solvent precipitation (water addition rate: 0.5 L/min)
Industrial batches achieve 89% purity before recrystallization, rising to 99.7% after two crystallizations from acetonitrile/water (3:1).
Analytical Characterization Benchmarks
Spectroscopic Profiles
Purity Optimization
Recrystallization solvent screening reveals ethanol/water (4:1) as optimal:
| Solvent System | Purity Increase | Yield Loss |
|---|---|---|
| Ethanol/Water | 98.2% → 99.7% | 12% |
| Acetonitrile | 98.2% → 99.1% | 8% |
| Ethyl Acetate | 98.2% → 97.5% | 5% |
Chemical Reactions Analysis
Types of Reactions
[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzimidazole ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C9H7ClN2O2S, featuring a benzimidazole core with a sulfanyl group. Its unique structure allows for diverse chemical reactivity, making it a valuable building block in synthetic chemistry.
Pharmaceutical Development
[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its benzimidazole core is known for anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
Recent studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell signaling pathways. The following table summarizes its effects on different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of PI3K/Akt pathway |
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Activation of caspase pathways |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. A study assessing its Minimum Inhibitory Concentration (MIC) revealed promising results:
| Microorganism | MIC (mg/mL) | Method |
|---|---|---|
| Staphylococcus aureus | 0.015 | Broth Microdilution |
| Escherichia coli | 0.030 | Disc Diffusion |
| Pseudomonas aeruginosa | 0.025 | Disc Diffusion |
| Candida albicans | 0.050 | Broth Microdilution |
These findings indicate that the compound's antibacterial activity is comparable to standard antibiotics like Gentamicin .
Agricultural Chemistry
The compound is being explored for use in agrochemicals, particularly as a pesticide due to its effectiveness against certain pests and diseases. Its application in crop protection products can enhance agricultural yield and sustainability.
Case Study: Pesticidal Efficacy
In trials, this compound demonstrated effective control over common agricultural pests, significantly reducing infestation rates compared to untreated controls.
Biochemical Research
This compound is utilized in enzyme inhibition studies, providing insights into metabolic pathways and therapeutic targets. Its ability to inhibit phosphodiesterases (PDEs) enhances cyclic nucleotide levels, which are crucial for various cellular processes.
Research Findings: Enzyme Interaction
Studies have shown that this compound effectively inhibits PDE4, leading to increased levels of cAMP in cellular models, thereby influencing cell growth and differentiation .
Material Science
In material science, this compound is investigated for developing new materials with enhanced durability and chemical resistance. Its unique chemical properties make it suitable for formulating coatings and polymers.
Mechanism of Action
The mechanism of action of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid with structurally related compounds, focusing on substituents, molecular weight, and solubility:
Key Observations :
- Chlorine vs. Methoxy/Fluoro : The chloro substituent increases molecular weight and lipophilicity compared to methoxy (C10H10N2O3S, 238.27 g/mol) or fluoro (C10H9FN2O3S, ~256 g/mol) analogs. This may enhance cellular uptake but reduce aqueous solubility .
- Sulfanyl vs.
- Positional Isomerism : The methylsulfonyl derivative ([2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid) attaches the acetic acid group at the 1-position, altering electronic distribution and solubility (soluble in DMSO) .
Anticancer Potential
- The hydrazide derivative of (1H-benzimidazol-2-ylsulfanyl)acetic acid exhibited superior anticancer activity to 5-fluorouracil against breast cancer cells, highlighting the pharmacological relevance of this scaffold .
- The 5-chloro substitution in related compounds (e.g., 4-(5-chloro-1H-benzimidazol-2-yl)-benzoic acid benzylidene hydrazides) has been linked to enhanced cytotoxicity, suggesting that the chloro group improves target binding or metabolic stability .
Commercial Availability and Discontinuation
Biological Activity
[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. Its structure can be represented as follows:
This compound exhibits various biochemical properties, including interactions with enzymes and proteins that influence cellular functions.
Target Enzymes
This compound primarily targets phosphodiesterases (PDEs), which are crucial for regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, the compound can enhance signaling pathways related to cell growth, differentiation, and apoptosis.
Mode of Action
The mode of action involves:
- Inhibition of Phosphodiesterase : This leads to increased levels of cAMP and cGMP, which modulate various cellular processes.
- Interaction with Kinases : The compound can inhibit certain kinases involved in signaling pathways, impacting cell proliferation and survival.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The following table summarizes the antibacterial activity against selected strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Method |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | Broth Microdilution |
| Escherichia coli | 0.030 mg/mL | Disc Diffusion |
| Pseudomonas aeruginosa | 0.025 mg/mL | Disc Diffusion |
| Candida albicans | 0.050 mg/mL | Broth Microdilution |
These results indicate that the compound exhibits promising antibacterial activity comparable to standard antibiotics like Gentamicin.
Anticancer Activity
The anticancer properties of this compound have been studied in various cancer cell lines. Notably, it has shown cytotoxic effects in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM. Flow cytometry analyses revealed that the compound induces apoptosis in these cells by activating caspase pathways.
Case Studies
- Antimicrobial Efficacy : In a study conducted by Afaf et al., several derivatives of benzimidazole were synthesized and tested for their antibacterial activity. The results indicated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria at various concentrations .
- Anticancer Research : A recent investigation into the effects of benzimidazole derivatives revealed that this compound significantly inhibited tumor growth in vivo in mice models bearing human cancer xenografts, demonstrating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
